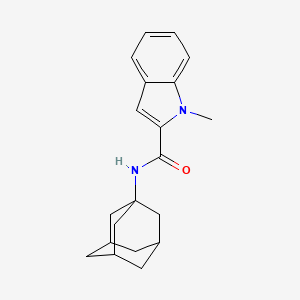
N-(1-adamantyl)-1-methyl-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-1-methyl-indole-2-carboxamide, also known as AICAR, is a synthetic molecule that has been extensively used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in cellular energy homeostasis. AICAR has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases.
作用機序
N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by mimicking the effects of AMP. AMPK is a cellular energy sensor that is activated in response to low energy status in the cell. AMPK activation leads to the inhibition of energy-consuming processes and the activation of energy-producing processes. N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by increasing the cellular AMP/ATP ratio, which is a signal for energy depletion.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle. It has also been found to reduce inflammation and oxidative stress in various tissues. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to improve mitochondrial function and biogenesis in skeletal muscle and liver. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to increase the expression of genes involved in energy metabolism and stress response.
実験室実験の利点と制限
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively used in research. N-(1-adamantyl)-1-methyl-indole-2-carboxamide is relatively easy to synthesize and has a long shelf life. However, N-(1-adamantyl)-1-methyl-indole-2-carboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of endogenous AMP. N-(1-adamantyl)-1-methyl-indole-2-carboxamide may also have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(1-adamantyl)-1-methyl-indole-2-carboxamide. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in cancer, diabetes, and cardiovascular diseases. Further research is needed to determine the optimal dosage and treatment duration for these applications. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has also been found to have potential applications in neurodegenerative diseases and aging. Further research is needed to determine the mechanisms underlying these effects. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in exercise physiology and performance enhancement. Further research is needed to determine the safety and efficacy of N-(1-adamantyl)-1-methyl-indole-2-carboxamide for these applications.
合成法
N-(1-adamantyl)-1-methyl-indole-2-carboxamide can be synthesized using various methods, including the Bucherer-Bergs reaction and the Vilsmeier-Haack reaction. The Bucherer-Bergs reaction involves the reaction of adamantane with methyl anthranilate in the presence of sodium hydroxide, followed by the reaction with phosgene to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide. The Vilsmeier-Haack reaction involves the reaction of adamantane with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of phosphorus oxychloride, followed by the reaction with methyl anthranilate to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide.
科学的研究の応用
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been extensively used in scientific research due to its ability to activate AMPK. It has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animals. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
特性
IUPAC Name |
N-(1-adamantyl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-17-5-3-2-4-16(17)9-18(22)19(23)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVGOWOCVCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
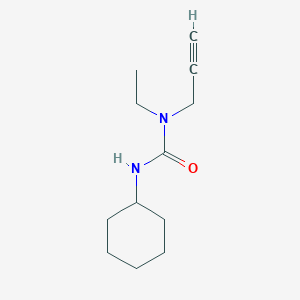
![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
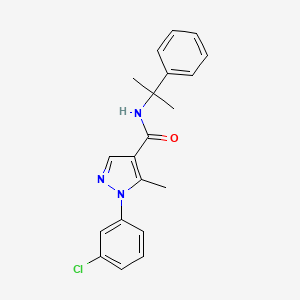
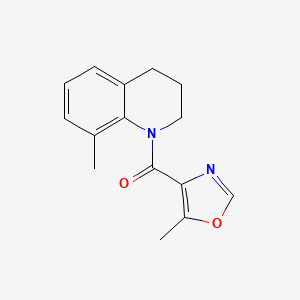
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
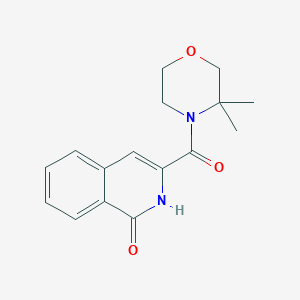
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)